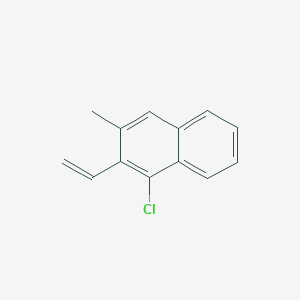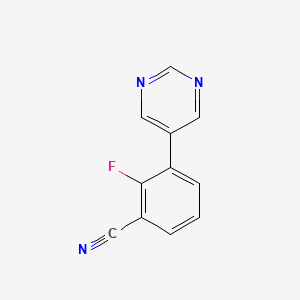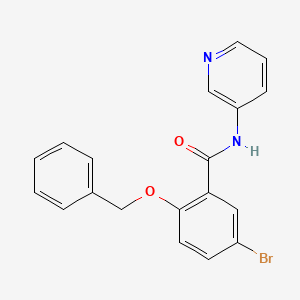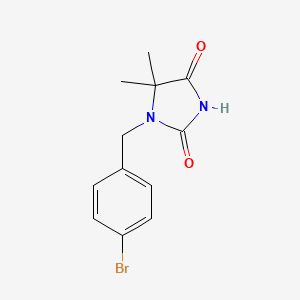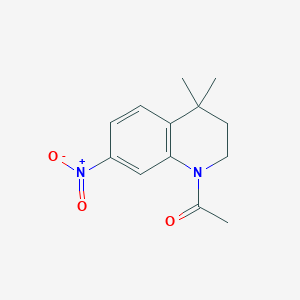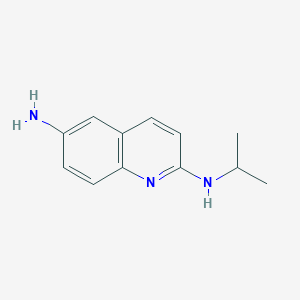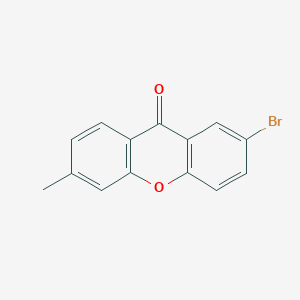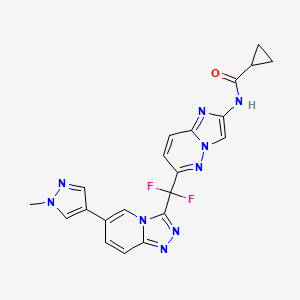
c-Met-IN-16
概要
説明
c-Met-IN-16 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of c-Met-IN-16 involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-methyl-1H-pyrazole and [1,2,4]triazolo[4,3-a]pyridine.
Formation of Difluoro Intermediates: The difluoro intermediates are synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Cyclization and Coupling: The cyclization of imidazo[1,2-b]pyridazine and subsequent coupling with the difluoro intermediates are carried out under controlled conditions using catalysts and solvents like tetrahydrofuran (THF).
Final Coupling: The final step involves the coupling of the cyclopropanecarboxamide moiety with the previously synthesized intermediate
化学反応の分析
c-Met-IN-16 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents
科学的研究の応用
c-Met-IN-16 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of c-Met-IN-16 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects on biological systems
類似化合物との比較
c-Met-IN-16 can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline and 1-methylpyrazole-4-boronic acid pinacol ester share structural similarities.
特性
分子式 |
C21H17F2N9O |
|---|---|
分子量 |
449.4 g/mol |
IUPAC名 |
N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33) |
InChIキー |
RLLSEIXUTRQGNA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8631049.png)

